2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Overview
Description
2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound with the molecular formula C13H8ClFN2O3. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of chloro, fluoro, and nitro functional groups attached to a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-5-nitroisophthalic anhydride with 3-chloro-2-fluoronitrosyl chloride to form 2-chloro-4-fluoro-5-nitroisophthalic anhydride. This intermediate is then reacted with aluminum chloride and hydrochloric acid to yield the target compound .
Chemical Reactions Analysis
2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and ammonium chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with various molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the chloro and fluoro groups can engage in halogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide can be compared with similar compounds such as:
2-chloro-5-fluoronitrobenzene: This compound shares the chloro and fluoro groups but lacks the benzamide moiety, making it less versatile in certain applications.
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-10-4-2-1-3-9(10)13(18)16-12-7-8(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVTOGYKGPJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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